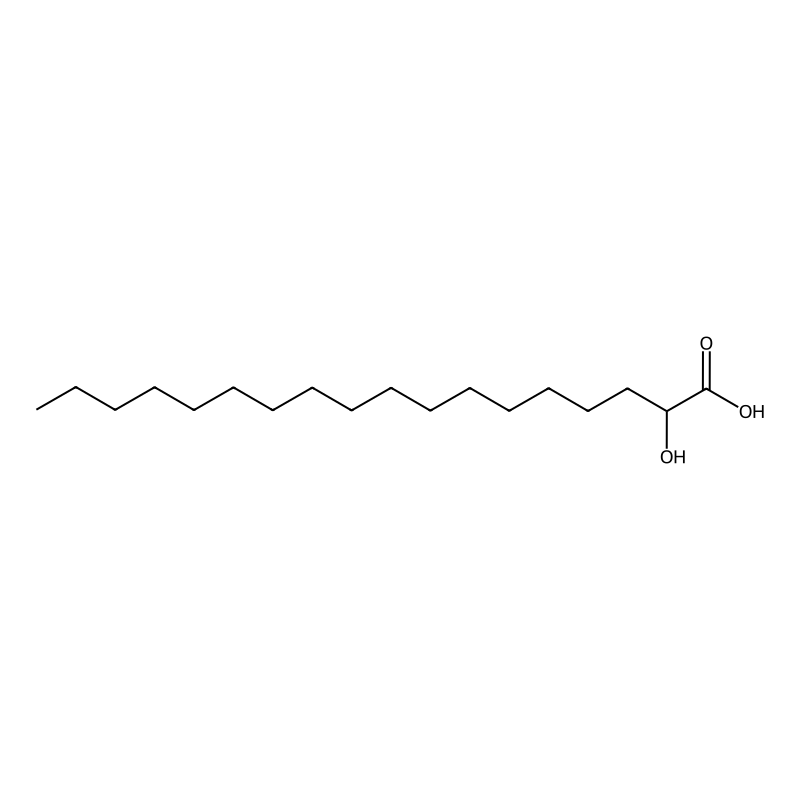2-Hydroxyoctadecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metabolite Identification
2-HOA has been identified as a metabolite present in humans and some other organisms. For instance, a study investigating fecal metabolites found 2-HOA to be one of the components .
Natural Product
2-HOA has been found in a few plant species, including Allamanda cathartica and Brassica napus . Research into the natural products of these plants may involve the identification and characterization of 2-HOA, but this is not the primary focus.
Chemical Intermediate
2-HOA can be synthesized from stearic acid (octadecanoic acid) and may serve as a starting material for the production of other molecules of interest in scientific research .
2-Hydroxyoctadecanoic acid, also known as 2-hydroxystearic acid, is a long-chain fatty acid characterized by the presence of a hydroxyl group at the second carbon of the octadecanoic acid backbone. Its chemical formula is C₁₈H₃₆O₃, with a molecular weight of approximately 300.48 g/mol. This compound is classified as a weakly acidic substance and is practically insoluble in water, making it distinct among fatty acids. It is primarily derived from octadecanoic acid and can be found in various biological samples, including feces .
- Esterification: Reacting with alcohols to form esters.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The carboxylic acid group can be reduced to primary alcohols.
- Saponification: Reacting with bases to form soap and glycerol.
These reactions are significant in biochemical pathways and industrial applications.
Research indicates that 2-hydroxyoctadecanoic acid exhibits various biological activities:
- Antioxidant Properties: It has been shown to reduce oxidative stress in cellular models.
- Influence on Lipid Metabolism: This compound may play a role in modulating lipid metabolism and has been studied for its effects on adipocyte differentiation.
- Potential Therapeutic Effects: Preliminary studies suggest it could have implications in treating metabolic disorders due to its influence on fatty acid metabolism .
2-Hydroxyoctadecanoic acid can be synthesized through several methods:
- Chemical Synthesis:
- Hydroxylation of octadecanoic acid using reagents such as boron trifluoride or sulfuric acid.
- Enzymatic methods involving hydroxylases that introduce the hydroxyl group at the desired position.
- Biological Synthesis:
- Microbial fermentation processes where specific strains of bacteria convert octadecanoic acid into its hydroxylated form.
The applications of 2-hydroxyoctadecanoic acid span various fields:
- Cosmetics and Personal Care: Used as an emollient and thickening agent in creams and lotions.
- Pharmaceuticals: Investigated for potential therapeutic uses in managing metabolic disorders.
- Food Industry: May serve as an emulsifier or stabilizer in food products.
Studies on the interactions of 2-hydroxyoctadecanoic acid with other biomolecules indicate:
- Binding Affinity: It may interact with lipid membranes, influencing membrane fluidity and integrity.
- Metabolic Pathways: It has been shown to affect pathways related to fatty acid oxidation and biosynthesis, suggesting its role in metabolic regulation .
2-Hydroxyoctadecanoic acid shares structural similarities with other long-chain fatty acids but is unique due to its hydroxyl substitution. Below are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Octadecanoic Acid | C₁₈H₃₆O₂ | Saturated fatty acid without hydroxyl groups |
| 2-Hydroxydecanoic Acid | C₁₀H₂₁O₃ | Shorter chain length with similar hydroxyl group |
| 3-Hydroxyoctadecanoic Acid | C₁₈H₃₆O₃ | Hydroxyl group at position three |
| (S)-2-Hydroxystearic Acid | C₁₈H₃₆O₃ | Optically active form of 2-hydroxyoctadecanoic acid |
The presence of the hydroxyl group at the second carbon position distinguishes 2-hydroxyoctadecanoic acid from its counterparts, affecting its solubility, reactivity, and biological activity.
XLogP3
Appearance
Other CAS
629-22-1
1330-70-7
1333-61-5
Wikipedia
2-hydroxystearate








